5-(Aminomethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)uridine is a modified nucleoside analog derived from uridine, a naturally occurring nucleoside. This compound is characterized by the presence of an aminomethyl group at the 5-position of the uridine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)uridine typically involves the modification of uridine through a series of chemical reactionsThis can be achieved through the reaction of uridine with formaldehyde and ammonia under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis or biotransformation processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Aminomethyl)uridine undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted uridine derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It plays a crucial role in the modification of tRNA, influencing the decoding properties during translation.
Industry: It is used in the development of diagnostic tools and as a precursor for the synthesis of other bioactive molecules
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)uridine involves its incorporation into nucleic acids, where it can affect the structure and function of tRNA. The aminomethyl group at the 5-position of uridine can induce conformational changes in the anticodon stem loop region of tRNA, stabilizing the stacking of nearby bases and enhancing translational efficiency . This modification can also reduce error rates and frameshifting during protein synthesis .
Vergleich Mit ähnlichen Verbindungen
5-Methyluridine: Similar to 5-(Aminomethyl)uridine but with a methyl group at the 5-position.
5-Carboxymethyluridine: Contains a carboxymethyl group at the 5-position.
5-Formyluridine: Features a formyl group at the 5-position
Uniqueness: this compound is unique due to its aminomethyl group, which provides distinct chemical reactivity and biological activity compared to other 5-substituted uridine analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and molecular biology .
Eigenschaften
Molekularformel |
C10H15N3O6 |
---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)/t5-,6+,7?,9-/m1/s1 |
InChI-Schlüssel |
ZQVNMALZHZYKQM-WJZMDOFJSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CN |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.